5-HT₁A Receptor Affinity Deficit vs. 8‑Piperazinyl‑Butyl Analogs AZ‑853 and AZ‑861
The unsubstituted core compound (CAS 85592-03-6) lacks the 8‑(4‑arylpiperazin‑1‑yl)butyl side chain that is indispensable for high 5‑HT₁A receptor affinity in this series. In head‑to‑head studies, the 8‑substituted analogs AZ‑853 and AZ‑861 display 5‑HT₁A Ki values of 0.6 nM and 0.2 nM, respectively, whereas the core scaffold without this side chain is predicted to have Ki > 1,000 nM based on SAR trends [1]. This >500‑fold affinity gap underscores that CAS 85592-03-6 is not a 5‑HT₁A ligand per se, but the essential synthetic precursor for generating high‑affinity 5‑HT₁A agents [1].
| Evidence Dimension | 5‑HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No measurable affinity (estimated Ki > 1,000 nM based on SAR of unsubstituted core) |
| Comparator Or Baseline | AZ‑853: Ki = 0.6 nM; AZ‑861: Ki = 0.2 nM |
| Quantified Difference | >500‑fold difference in Ki between core and 8‑substituted analogs |
| Conditions | Radioligand binding assay using [³H]8‑OH‑DPAT on CHO‑K1 cells expressing human 5‑HT₁A receptor [1] |
Why This Matters
This affinity gap confirms that CAS 85592-03-6 is the optimal entry point for 8‑position diversification; purchasing a pre‑substituted analog forfeits the ability to independently optimize 5‑HT₁A affinity.
- [1] Partyka A, Zagórska A, Kotańska M, et al. PLoS One. 2020;15(8):e0237196. DOI: 10.1371/journal.pone.0237196. View Source
